8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
CAS No.: 588677-30-9
Cat. No.: VC6155637
Molecular Formula: C16H12ClNO2S
Molecular Weight: 317.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588677-30-9 |
|---|---|
| Molecular Formula | C16H12ClNO2S |
| Molecular Weight | 317.79 |
| IUPAC Name | 8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20) |
| Standard InChI Key | NGEOVOIQDHMTAO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a quinoline ring system (a bicyclic framework combining a benzene ring with a pyridine ring) substituted at three positions:
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Position 4: A carboxylic acid (-COOH) group, which enhances solubility and enables salt formation or esterification.
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Position 2: A 5-ethylthiophen-2-yl group, introducing sulfur-containing heterocyclic character and potential for π-π interactions.
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Position 8: A chlorine atom, which influences electronic properties and steric bulk.
The IUPAC name, 8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, reflects these substituents systematically.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClNO₂S | |
| Molecular Weight | 317.79 g/mol | |
| SMILES Notation | CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| InChIKey | NGEOVOIQDHMTAO-UHFFFAOYSA-N |
Comparative Analysis with Analogues
A structurally related compound, 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, differs only in the position of the chlorine atom (6- vs. 8-position). This positional isomerism subtly alters electronic distribution and steric effects, potentially impacting reactivity and biological activity. For instance, the 8-chloro derivative may exhibit enhanced intramolecular hydrogen bonding due to proximity between the chlorine and carboxylic acid groups.
Synthesis and Optimization Strategies
Conventional Synthesis via Isatin Condensation
A patented method for synthesizing quinoline-4-carboxylic acid derivatives involves a multi-step sequence starting from isatin (indoline-2,3-dione) :
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Condensation: Isatin reacts with acetone under strongly basic conditions (e.g., NaOH) to form 2-methylquinoline-4-carboxylic acid via ring-opening and re-cyclization .
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Aldol Addition: The methylquinoline intermediate undergoes an aldol reaction with benzaldehyde to introduce a vinyl group .
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Dehydration: Acetic anhydride-mediated dehydration yields a conjugated diene system .
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Oxidation: Potassium permanganate oxidizes the vinyl group to a dicarboxylic acid .
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Decarboxylation: Thermal decarboxylation in m-xylene produces the final quinoline-4-carboxylic acid derivative .
Table 2: Key Reaction Conditions and Yields from Patent CN102924374B
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Isatin + Acetone | NaOH, H₂O, reflux, 10 h | 99% |
| 2 | 2-Methylquinoline + Benzaldehyde | 100°C, 3 h | 85% |
| 3 | Dehydration with Ac₂O | 120°C, 5 h | 93.4% |
| 4 | Oxidation with KMnO₄ | 40°C, 5 h | 89% |
| 5 | Decarboxylation in m-xylene | Reflux, 2 h | 57% |
Catalytic Innovations Using Magnetic Nanoparticles
Recent advances employ functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids . This method offers advantages such as:
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Reusability: Magnetic separation enables catalyst recovery.
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Efficiency: Reduced reaction times and higher yields under mild conditions .
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Sustainability: Lower energy consumption compared to thermal decarboxylation .
Physicochemical Properties and Spectral Data
Thermal and Solubility Profiles
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Melting Point: The compound’s melting point is unreported in available literature, but analogous quinoline-4-carboxylic acids (e.g., 8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid) exhibit melting points above 250°C .
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Solubility: The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water.
Spectroscopic Characterization
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